molecular formula C14H17N3O5Si B6156593 (4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate CAS No. 93788-47-7

(4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate

Cat. No. B6156593
CAS RN: 93788-47-7
M. Wt: 335.4
InChI Key:
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Description

(4-Nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate, also known as NPDB, is an organosilicon compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 47°C, and it is soluble in organic solvents. NPDB is primarily used as a reagent for organic synthesis. It is especially useful for the synthesis of various organic compounds, such as carboxylic acids, amines, and amides.

Scientific Research Applications

(4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis to synthesize various organic compounds, such as carboxylic acids, amines, and amides. It is also used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. In addition, it is used in the synthesis of various pharmaceuticals and biochemicals, such as peptides, peptidomimetics, and nucleosides.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate is not completely understood. It is believed that the reaction of 4-nitrophenol with trimethylsilyl diazomethane in the presence of a base results in the formation of a highly reactive intermediate, which then undergoes a series of reactions to yield the desired product. The intermediate is believed to be a diazoalkane, which is then converted to a nitroalkene by nucleophilic addition. The nitroalkene then undergoes a series of reactions, such as hydrogenation, oxidation, and reduction, to yield the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate are not well understood. It is believed that the compound is not toxic and is not absorbed by the body. However, due to its potential reactivity, it is important to handle the compound with caution and to avoid contact with skin and eyes.

Advantages and Limitations for Lab Experiments

(4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it can be used for the synthesis of various organic compounds. It is also a relatively non-toxic compound, which makes it safer to use in laboratory experiments. However, it is important to handle the compound with caution due to its potential reactivity. In addition, the reaction of 4-nitrophenol with trimethylsilyl diazomethane in the presence of a base is not always reliable, and it is important to use the correct reaction conditions to obtain a successful reaction.

Future Directions

There are several potential future directions for the use of (4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate in scientific research. It could be used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. It could also be used in the synthesis of pharmaceuticals and biochemicals, such as peptides, peptidomimetics, and nucleosides. In addition, it could be used in the synthesis of other organic compounds, such as carboxylic acids, amines, and amides. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.

Synthesis Methods

(4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate can be synthesized from the reaction of 4-nitrophenol with trimethylsilyl diazomethane in the presence of a base. The reaction is typically carried out in a solvent, such as dichloromethane, at a temperature of 0°C to 10°C. The reaction is typically complete within 1-2 hours. The product is then purified by recrystallization or column chromatography to yield a pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate' involves the reaction of 4-nitrobenzyl alcohol with 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a mild acid to yield the final product.", "Starting Materials": [ "4-nitrobenzyl alcohol", "2-diazo-3-[(trimethylsilyl)oxy]but-3-enoic acid", "coupling agent (DCC or EDC)", "mild acid (e.g. acetic acid)" ], "Reaction": [ "Step 1: React 4-nitrobenzyl alcohol with 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoic acid in the presence of a coupling agent (DCC or EDC) to form the intermediate ester.", "Step 2: Purify the intermediate ester by column chromatography.", "Step 3: Treat the purified intermediate ester with a mild acid (e.g. acetic acid) to yield the final product, '(4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate'." ] }

CAS RN

93788-47-7

Product Name

(4-nitrophenyl)methyl 2-diazo-3-[(trimethylsilyl)oxy]but-3-enoate

Molecular Formula

C14H17N3O5Si

Molecular Weight

335.4

Purity

75

Origin of Product

United States

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